Cas no 79-09-4 (propanoic acid)

propanoic acid structure
propanoic acid structure
propanoic acid
79-09-4
C3H6O2
74.0785412788391
MFCD00002756
34157
1032

propanoic acid Properties

Names and Identifiers

    • Propionic acid
    • CARBOXYETHANE
    • CARBOXYLIC ACID C3
    • ETHANECARBOXYLIC ACID
    • ETHYLFORMIC ACID
    • FEMA 2924
    • METHYL ACETIC ACID
    • PROPANOIC ACID
    • PROPANYL ACID
    • PROPIONATE ION CHROMATOGRAPHY STANDARD
    • PROPRIONIC ACID
    • RARECHEM AL BO 0158
    • TRIANOIC ACID
    • Acide propionique
    • acidepropionique[french]
    • Adofeed
    • Antischim B
    • Trianoic acid (Propionic)
    • Propionic acid (6CI, 8CI)
    • Luprosil
    • Metacetonic acid
    • Methylacetic acid
    • MonoProp
    • Propcorn
    • Propkorn
    • Prozoin
    • Pseudoacetic acid
    • Toxi-Check
    • +Expand
    • MFCD00002756
    • XBDQKXXYIPTUBI-UHFFFAOYSA-N
    • 1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
    • O=C(CC)O
    • 506071

Computed Properties

  • 74.03680
  • 1
  • 2
  • 1
  • 74.036779
  • 5
  • 40.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.3
  • 0
  • 37.3

Experimental Properties

  • 0.48100
  • 37.30000
  • 7825
  • n20/D 1.386(lit.)
  • 37 g/100 mL
  • 141 °C(lit.)
  • −24-−23 °C (lit.)
  • 2.4 mmHg ( 20 °C)
  • Fahrenheit: 129.2 ° f
    Celsius: 54 ° c
  • 2924 | PROPIONIC ACID
  • organic solvents: soluble(lit.)
  • Colorless oily liquid with pungent smell. [1]
  • 2.5 (100g/l, H2O, 20℃)
  • Stable. Incompatible with strong oxidizing agents. Flammable.
  • It is miscible with water and can be miscible with ethanol, ether and chloroform. [15]
  • Sensitive to humidity
  • 4.86(at 25℃)
  • 0.993 g/mL at 25 °C(lit.)

propanoic acid Security Information

  • GHS05 GHS05
  • UE5950000
  • 1
  • 8
  • S26-S36-S45-S23
  • II
  • II
  • R34
  • 8
  • C C
  • UN 3463 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 0-6°C
  • II
  • 10-34-37
  • Danger
  • Yes
  • LD50 orally in rats: 4.29 g/kg (Smyth)
  • 2.1-12%(V)
  • 8

propanoic acid Customs Data

  • 2915501000
  • China Customs Code:

    2915501000

propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Circuit 2

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 3

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Zinc iodide Solvents: Toluene ;  24 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Conversion of nitroalkanes into carboxylic acids via iodide catalysis in water
Marce, Patricia; Lynch, James; Blacker, A. John; Williams, Jonathan M. J., Chemical Communications (Cambridge, 2016, 52(5), 1013-1016

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetramethylammonium bromide ,  N-Hydroxyphthalimide ,  2126887-24-7 Solvents: Acetonitrile ;  21 h, 50 °C
Reference
Structural Transformation of Porous Polyoxometalate Frameworks and Highly Efficient Biomimetic Aerobic Oxidation of Aliphatic Alcohols
Zhao, Min; Zhang, Xian-Wei; Wu, Chuan-De, ACS Catalysis, 2017, 7(10), 6573-6580

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (chelate resin-supported) ,  Diaion CR 11 Solvents: Methanol-d4 ;  24 h, rt
Reference
Development of chelate resin-supported palladium catalysts for chemoselective hydrogenation
Monguchi, Yasunari; Ichikawa, Tomohiro; Nozaki, Kei; Kihara, Kensuke; Yamada, Yuuko; et al, Tetrahedron, 2015, 71(37), 6499-6505

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cerium(4+) Catalysts: (OC-6-22)-Diaquabis(2,9-dimethyl-1,10-phenanthroline-κN1,κN10)ruthenium(2+) Solvents: Water ;  60 min, 23 °C
Reference
A Highly Active and Robust Solid-Supported Polypyridylruthenium(II) Catalyst for the Oxidation of Alcohols and Alkenes by Cerium(IV) and Periodate in Water
Hu, Zongmin; Du, Hongxia; Leung, Chi-Fai; Liang, Haojun; Lau, Tai-Chu, Industrial & Engineering Chemistry Research, 2011, 50(21), 12288-12292

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Methanol ;  rt
Reference
α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids
Russell, Alexander G.; Ragoussi, Maria-Eleni; Ramalho, Rui; Wharton, Christopher W.; Carteau, David; et al, Journal of Organic Chemistry, 2010, 75(13), 4648-4651

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oleylamine ,  Lanthanum nitrate Solvents: Ethanol ,  Water ;  15 min, rt; 12 h, pH 9.5, 160 °C; 160 °C → rt
Reference
Family of Multifunctional Layered-Lanthanum Crystalline Nanowires with Hierarchical Pores: Hydrothermal Synthesis and Applications
Wang, Peng-peng; Bai, Bo; Hu, Shi; Zhuang, Jing; Wang, Xun, Journal of the American Chemical Society, 2009, 131(46), 16953-16960

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinate(2-), triaconta-μ-carbonyltriacontacarbonyltriaconta-, cluster, sodium … (poly(diallyldimethylammonium chloride)-attached) Solvents: Water ;  24 h, 50 bar, 300 K
Reference
A water soluble nanostructured platinum(0) metal catalyst from platinum carbonyl molecular clusters: synthesis, characterization and application in the selective hydrogenations of olefins, ketones and aldehydes
Maity, Prasenjit; Basu, Susmit; Bhaduri, Sumit; Lahiri, Goutam Kumar, Journal of Molecular Catalysis A: Chemical, 2007, 270(1-2), 117-122

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Bismuth ,  Buffered Oxide Etch Solvents: Water ;  14 d, rt
1.2 Solvents: Water
Reference
Bismuth-mediated reductive dehalogenation of α-halocarbonyl compounds
Lee, Yoon Joo; Chan, Tak Hang, Canadian Journal of Chemistry, 2004, 82(2), 71-74

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Benzaldehyde ,  Bismuth ,  Zinc fluoride Solvents: Water-d2 ;  24 h, rt
Reference
Organometallic reactions in aqueous media - bismuth-mediated crossed aldol-type reactions
Lee, Yoon Joo; Chan, Tak Hang, Canadian Journal of Chemistry, 2003, 81(11), 1406-1412

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: β-Cyclodextrin (ammonium derivative) ,  Rhodium trichloride trihydrate ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Water
Reference
Effect of cyclodextrins on the rhodium-catalyzed hydrogenation of unsaturated carboxylic acids in water
Arzoumanian, Henri; Nuel, Didier, Comptes Rendus de l'Academie des Sciences, 1999, 2(5-6), 289-293

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium, dichloro[1-[(dimethylamino)methyl]-2-[(4-methylphenyl)thio]ferrocene-… Solvents: Acetone
Reference
Application of palladium ferrocenyl amine sulfide complexes in the hydrogenation of carbon-carbon double and triple bonds
Ali, Hussein M.; Naiini, Ahmad A.; Brubaker, Carl H. Jr., Journal of Molecular Catalysis, 1992, 77(2), 125-34

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Reference
Structure of acyl complexes of palladium and regioselectivity of hydrocarboxylation of olefins
Protchenko, A. V.; Shifrina, R. R.; Petrov, E. S., Neftekhimiya, 1988, 28(2), 200-2

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
Reference
Silicon hydrides and molybdenum(0) catalyst: a novel approach for conjugate reduction of α,β-unsaturated carbonyl compounds
Keinan, Ehud; Perez, Daniel, Journal of Organic Chemistry, 1987, 52(12), 2576-80

Synthetic Circuit 17

Reaction Conditions
Reference
Argentic oxide oxidations of organic compounds
Clarke, Trevor Grant; Hampson, Noel Arthur; Lee, John Barry; Morley, John Richard; Scanlon, Bernard, Tetrahedron Letters, 1968, (54), 5685-8

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Sodium iodide Solvents: Acetic acid ;  6 h, 400 psi, 220 °C
Reference
Highly selective production of propionic acid from lactic acid catalyzed by NaI
Liu, Shengqin; Feng, Huan; Li, Teng; Wang, Yantao; Rong, Nianxin; et al, Green Chemistry, 2020, 22(21), 7468-7475

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium, compd. with tin Solvents: Water ;  2 h, 1 atm, rt
Reference
Green Hydrogenation of C=C, C=O, and C=N Bonds in Water by Palladium-Tin Bimetallic Nanoparticles
Mukhi, Priyabrata; Kumar Nayak, Mukesh; Mohanty, Anuradha; Roy, Sujit, ChemistrySelect, 2023, 8(42),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Reference
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; Ren, Jingjing; Xie, Ya; Su, Xiaofang; Wang, Aiping; et al, Green Chemistry, 2022, 24(17), 6511-6516

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Sulfuric acid ,  Palladium acetylacetonate ,  2,2′-[1,2-Phenylenebis[methylene[(1,1-dimethylethyl)phosphinidene]]]bis[pyridine… Solvents: Water ;  40 bar, rt; 20 h, 100 °C
Reference
Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation
Sang, Rui; Kucmierczyk, Peter; Duehren, Ricarda; Razzaq, Rauf; Dong, Kaiwu; et al, Angewandte Chemie, 2019, 58(40), 14365-14373

propanoic acid Raw materials

propanoic acid Preparation Products

propanoic acid Related Literature